![molecular formula C12H16N2O B1450339 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate CAS No. 1609402-71-2](/img/structure/B1450339.png)
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
Description
Molecular Structure and Conformation
The compound consists of a fused pyridoindole system, where a pyridine ring is connected to an indole moiety. The tetrahydro designation indicates partial saturation in the bicyclic structure, with the nitrogen atom in the indole ring forming part of a saturated six-membered ring. A methyl group is attached to the 6-position of the pyridoindole core, introducing steric and electronic effects that influence molecular conformation.
The molecular formula of the hydrate is C₁₂H₁₄N₂·H₂O (molecular weight: 204.27 g/mol), with the non-hydrate form having a molecular weight of 186.25 g/mol. The SMILES notation for the non-hydrate is CC1=C2C(=CC=C1)C3=C(N2)CCNC3 , while the hydrate includes an additional water molecule coordinated to the indole nitrogen.
Key structural elements include:
- Bicyclic core : A fused pyridoindole system with a fully aromatic pyridine ring and a partially saturated indole ring.
- Methyl substitution : The 6-methyl group enhances hydrophobicity and may influence π-π stacking interactions.
- Hydration : The water molecule likely forms hydrogen bonds with the indole nitrogen, stabilizing the molecular conformation.
Stereochemistry and Tautomerism
The tetrahydroindole ring imposes stereochemical constraints, though specific stereoisomers are not explicitly reported for this compound. The saturated ring may adopt a chair-like conformation, minimizing steric hindrance.
Tautomerism is possible due to the indole NH group, which can exist in keto-enol equilibrium. However, the presence of the hydrate water molecule likely stabilizes the indole tautomer through hydrogen bonding, suppressing keto-enol isomerization. This interaction is critical for maintaining the compound’s structural integrity in crystalline or solution states.
Crystallographic Analysis
While specific X-ray crystallography data for 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate are not available in the provided sources, insights can be drawn from analogous compounds. For example:
- Hydration effects : Crystal hydrates often exhibit hydrogen-bonded networks involving water molecules. The hydrate’s water may bridge the indole nitrogen and adjacent hydroxyl groups, forming a stable lattice.
- Packing motifs : The bicyclic structure may adopt planar stacking arrangements, facilitated by π-π interactions between pyridoindole cores.
Comparative studies of related compounds (e.g., latrepirdine) highlight the role of methyl substituents in modulating crystal density and stability.
Comparative Structural Analysis with Analogues
The structural features of this compound are contrasted with derivatives in Table 1.
Compound | CAS Number | Molecular Formula | Key Substituents | Structural Features |
---|---|---|---|---|
6-Methyl hydrate | 1609402-71-2 | C₁₂H₁₄N₂·H₂O | 6-Methyl, H₂O | Pyridoindole core, hydrated indole nitrogen |
2-Methyl | 5094-12-2 | C₁₂H₁₄N₂ | 2-Methyl | Pyridoindole core, methyl at C2 |
2,6-Dimethyl | 33657-42-0 | C₁₃H₁₆N₂ | 2,6-Dimethyl | Enhanced hydrophobicity, dual methyl groups |
Latrepirdine | 97657-92-6 | C₂₁H₂₅N₃·2HCl | 2,8-Dimethyl, pyridyl | Extended side chain, dihydrochloride salt |
Key differences :
- Substituent position : The 6-methyl group in the hydrate occupies a position distinct from the 2-methyl or 2,6-dimethyl derivatives, altering electronic distribution and steric effects.
- Hydration state : The hydrate’s water molecule introduces polar interactions absent in non-hydrated analogues, influencing solubility and crystal packing.
- Side chains : Latrepirdine includes a 2-(6-methylpyridin-3-yl)ethyl group, expanding its pharmacophore for bioactivity.
Properties
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSFIXQJIQFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis Route
- The classical and most widely used method to prepare 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves the Fischer indole synthesis.
- This method uses a reaction between substituted arylhydrazines (e.g., O-tolylhydrazine hydrochloride) and cyclic ketones or piperidone derivatives (e.g., 4-oxopiperidinium chloride).
- The reaction proceeds under acidic conditions, commonly with hydrochloric acid in ethanol or aqueous media, at elevated temperatures (~80°C).
- The mechanism involves acid-catalyzed rearrangement of the enehydrazine intermediate, followed by cyclization and elimination of ammonia to form the tetrahydro-γ-carboline scaffold.
Representative Reaction Conditions and Yield:
Parameter | Details |
---|---|
Starting materials | 4-oxopiperidinium chloride, O-tolylhydrazine hydrochloride |
Solvent | Ethanol/water mixture |
Catalyst | Hydrogen chloride (HCl) |
Temperature | Approximately 80°C |
Reaction type | Fischer indole synthesis |
Yield | ~42% (isolated yield reported) |
This method is supported by Dossetter et al. (2012) in the Journal of Medicinal Chemistry, where the synthesis and characterization of the compound were described with moderate yields and reproducibility.
One-Pot Diazotation/Reduction and Hydrazone Cyclization
Alternative Synthetic Strategy:
- Arylhydrazines can be prepared in situ via diazotation/reduction from substituted anilines.
- These arylhydrazines then react with Boc-protected 4-piperidones or other suitable cyclic ketones to form hydrazones.
- Under acidic conditions, the hydrazones undergo cyclization via-sigmatropic rearrangement and elimination to afford the tetrahydro-γ-carboline core.
- This method allows for the preparation of various substituted derivatives, including methyl-substituted compounds, by varying the arylhydrazine and ketone precursors.
Step | Description |
---|---|
Preparation of arylhydrazines | In situ diazotation/reduction from anilines |
Hydrazone formation | Reaction with Boc-protected piperidones |
Cyclization conditions | Acidic medium, heating in ethanol/HCl or other acid catalysts |
Yield range | Moderate to high (22–95%) depending on substituents and conditions |
This approach was detailed in a 2020 ACS publication, emphasizing the flexibility of the Fischer indole synthesis framework and enabling structural diversification.
Industrial and Scale-Up Considerations
- Industrial production of 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate likely employs batch or continuous flow reactors to optimize yield and purity.
- Automated control of temperature, pH, and reagent addition ensures consistent product quality.
- Solvents such as ethanol or toluene are used depending on scale and environmental considerations.
- Acid catalysts (e.g., HCl) remain standard to promote cyclization.
- Purification typically involves crystallization of the hydrate form to obtain stable solid material.
Summary Table of Preparation Methods
Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|---|
Fischer Indole Synthesis | 4-oxopiperidinium chloride + O-tolylhydrazine hydrochloride | HCl in ethanol/water, 80°C | ~42 | Classical method, moderate yield |
One-Pot Diazotation/Reduction | Substituted anilines → arylhydrazines + Boc-protected piperidones | Acidic medium, reflux in ethanol/HCl | 22–95 | Allows diverse substitutions |
Industrial Batch/Flow Synthesis | Similar to lab methods with scale-up adaptations | Controlled temperature, pH, automated | Variable | Emphasis on purity and reproducibility |
Research Findings and Notes
- The Fischer indole synthesis remains the cornerstone for preparing tetrahydro-γ-carbolines, including 6-methyl derivatives.
- Substituent effects on arylhydrazines influence reaction rate and yield; electron-poor hydrazines may require more forcing conditions or catalysts like trifluoroboron etherate complexes.
- The hydrate form of the compound is often isolated to improve stability and handling.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity.
- The synthetic methods allow for further functionalization, enabling medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Pharmacological Research
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate has been investigated for its potential therapeutic effects. Notably:
- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .
Biochemical Studies
The compound has been utilized in various biochemical assays:
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which can provide insights into its role in metabolic disorders .
- Binding Affinity Tests : Investigations into its binding affinity to various receptors contribute to understanding its pharmacodynamics and potential side effects .
Disease Modeling
This compound is also significant in the development of disease models:
- Human Disease Models : The compound has been used to create models for studying diseases such as depression and anxiety disorders. These models help researchers understand the underlying mechanisms and test new treatments .
Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of new compounds:
- Cytotoxicity Testing : The compound has undergone cytotoxicity assessments to evaluate its safety in vitro. Results indicate varying degrees of cytotoxic effects depending on the concentration used .
Case Study 1: Antidepressant Potential
A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in behavioral despair when administered at certain doses compared to control groups. This finding supports further exploration into its mechanisms of action and potential clinical applications.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound. They observed a marked reduction in oxidative stress markers and improved cell viability under stress conditions. These findings highlight the compound's potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity scores derived from Tanimoto coefficient-based structural comparisons .
Key Findings:
Substituent Effects :
- The methyl group at C6 in the target compound likely enhances lipophilicity compared to the 8-bromo derivative , which may improve blood-brain barrier penetration for CNS applications .
- The carbazole analog (similarity score 0.79) exhibits a ketone group, enabling diverse reactivity in organic synthesis, unlike the parent pyridoindole .
Hydrate vs. Hydrochloride Salt :
Research Implications and Gaps
- Pharmacological Potential: Further studies are needed to elucidate serotonin receptor binding affinities, leveraging the scaffold’s similarity to known psychoactive agents .
- Synthetic Utility : The methyl-substituted pyridoindole core could serve as a precursor for halogenated or functionalized derivatives with tailored bioactivity .
Biological Activity
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate (CAS Number: 1609402-71-2) is a heterocyclic compound with a molecular formula of C12H14N2·H2O. This compound belongs to a class of indole derivatives known for their diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
Purity | >95% |
IUPAC Name | This compound |
InChI Key | LNPSFIXQJIQFFY-UHFFFAOYSA-N |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines. Specifically:
- MCF-7 (breast cancer) : Exhibited significant cell cycle arrest and apoptosis induction.
- A549 (lung cancer) : Demonstrated reduced cell viability at concentrations as low as 0.34 μM.
- HeLa (cervical cancer) : Notable inhibition of cell proliferation was observed.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis by modulating key proteins such as Bcl-2 and Bax. Increased Bax levels and decreased Bcl-2 levels lead to enhanced apoptotic signaling pathways.
- Cell Cycle Arrest : Flow cytometric analysis has shown that treatment with this compound results in cell cycle arrest at the G2/M phase.
- Topoisomerase Inhibition : Similar to other indole derivatives, it may inhibit topoisomerase activity, which is critical for DNA replication and repair.
Case Study 1: MCF-7 Cell Line
In a study assessing the effects of various indole derivatives on MCF-7 cells, this compound was found to have an IC50 value of approximately 0.46 μM. This indicates a potent antiproliferative effect compared to standard chemotherapeutic agents.
Case Study 2: A549 Cell Line
Another investigation focused on the A549 lung cancer cell line reported that the compound exhibited significant cytotoxicity with an IC50 value of 0.32 μM. The study utilized MTT assays to quantify cell viability post-treatment.
Comparative Biological Activity
The following table summarizes the IC50 values for various indole derivatives against different cancer cell lines:
Compound | MCF-7 IC50 (μM) | A549 IC50 (μM) | HeLa IC50 (μM) |
---|---|---|---|
This compound | 0.46 | 0.32 | Not reported |
Camptothecin | 0.08 | 0.06 | Not reported |
Combretastatin A-4 | 0.75 | 0.68 | Not reported |
Q & A
Q. What are the established synthetic routes for 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. Key steps include cyclization of indole precursors and functionalization of the pyridine ring. Optimization involves:
- Temperature Control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Catalyst Selection : Fe(II) catalysts or UV-driven methods improve regioselectivity in analogous tetrahydro-pyrido-indole syntheses (e.g., yields up to 72% for related compounds) .
- Hydrate Stabilization : Use of aqueous NaCl (0.08 M) during crystallization to stabilize the hydrate form, as evidenced in CAS 350680-06-7 .
- Yield Improvement : Adjusting stoichiometry of aryl substituents (e.g., p-tolyl groups increase steric hindrance, reducing yields to 20–43% in similar systems) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Resolves proton environments (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon backbone. Coupling constants (J = 2–8 Hz) confirm stereochemistry .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C12H14N2·H2O at m/z 207.15) .
- IR Spectroscopy : Identifies hydrate-associated O–H stretches (~3400 cm⁻¹) and indole/pyridine ring vibrations .
- Melting Point Analysis : Consistent melting points (e.g., 182–193°C for analogous derivatives) confirm purity .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and AI-driven platforms like ICReDD enable:
- Reaction Pathway Prediction : Simulating energy barriers for cyclization steps to prioritize feasible routes .
- Substituent Effects Analysis : Calculating electron density maps to predict regioselectivity of electrophilic substitutions on the indole ring .
- Hydration Thermodynamics : Modeling solvent interactions to optimize hydrate stability using COSMO-RS simulations .
- Feedback Loops : Integrating experimental NMR data with computational models to refine transition-state geometries .
Q. What methodologies are recommended for resolving contradictions in experimental data during synthesis?
- Methodological Answer : Address discrepancies using:
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield inconsistencies. For example, a 2^3 factorial design can identify interactions between solvent polarity and reaction time .
- Statistical Contingency Analysis : Use ANOVA to compare yields across batches, identifying outliers due to hydration/dehydration equilibria .
- Cross-Validation with Spectra : Reconcile unexpected NMR shifts by comparing with crystallographic data (e.g., X-ray structures of analogous compounds) .
Q. How do substituent variations on the pyrido-indole core influence physicochemical properties and reactivity?
- Methodological Answer : Systematic studies reveal:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl substituents reduce basicity (pKa shifts from 8.2 to 6.5) and hinder nucleophilic attack at the pyridine nitrogen .
- Steric Effects : Bulky aryl groups (e.g., 4-methoxyphenyl) lower reaction rates in SNAr mechanisms but enhance hydrate stability via hydrophobic interactions .
- Hydration Dynamics : Polar substituents (e.g., –OH) increase water solubility but may destabilize the crystalline hydrate form .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.